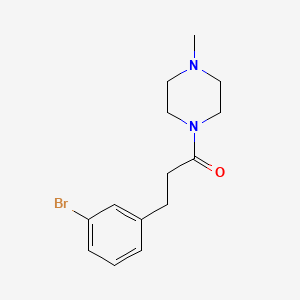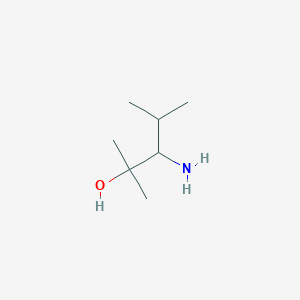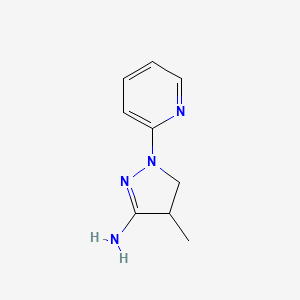
N-(1H-Imidazol-2-ylmethyl)-2,3-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine is a heterocyclic compound that features an imidazole ring substituted with a 2,3-dimethylphenyl group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)-2,3-dimethylaniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylbenzylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the imidazole compound.
Substitution: Substituted imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as optoelectronic materials.
Wirkmechanismus
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-2,3-dimethylaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. The compound may also interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethylphenyl-1H-imidazol-2-ylmethylamine
- 2,3-Dimethylphenyl-1H-imidazol-4-ylmethylamine
- 2,3-Dimethylphenyl-1H-imidazol-5-ylmethylamine
Uniqueness
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in therapeutic applications.
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylaniline |
InChI |
InChI=1S/C12H15N3/c1-9-4-3-5-11(10(9)2)15-8-12-13-6-7-14-12/h3-7,15H,8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
GCSLYJLASLZQHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NCC2=NC=CN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-2-iodothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8690425.png)






![7-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]heptanoic acid](/img/structure/B8690461.png)

![Bicyclo[2.2.2]octanone, 3-methylene-](/img/structure/B8690473.png)

